

# structure and sequence of omega-agatoxin TK

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## Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

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Technical Monograph: Structural Dynamics and Synthesis of

-Agatoxin TK

## Executive Summary

-Agatoxin TK (

-Aga TK) is a 48-residue peptidyl toxin isolated from the venom of the American funnel-web spider, *Agelenopsis aperta*.<sup>[1]</sup> It acts as a potent, state-dependent inhibitor of P/Q-type voltage-gated calcium channels (Cav2.1). Unlike simple pore blockers,

-Aga TK functions as a gating modifier, stabilizing the channel in a closed/deactivated state.

This guide addresses a critical failure point in

-Aga TK research: the stereochemical configuration of residue 46. Native

-Aga TK contains a D-Serine at position 46, a post-translational modification essential for high-affinity binding (

nM).<sup>[2]</sup> Synthetic preparations failing to incorporate this D-isomer exhibit 80–90 fold reduced potency. This monograph details the correct structural architecture, synthesis protocols, and mechanistic pathways required for valid experimental outcomes.

## Part 1: Molecular Architecture

The efficacy of

-Aga TK relies on a rigid "Inhibitor Cystine Knot" (ICK)-like scaffold stabilized by four disulfide bridges.[3] This compact structure grants the peptide extreme resistance to proteolysis and thermal denaturation.

### Primary Sequence and Stereochemistry

The amino acid sequence is characterized by a high cysteine content (16%) and a C-terminal amide.

Table 1:

-Agatoxin TK Physicochemical Profile

Parameter	Value	Notes
Length	48 Amino Acids	
Monoisotopic Mass	~5274 Da	Dependent on folding state
Isoelectric Point (pI)	~8.4	Basic peptide
Critical Modification	D-Serine at Pos 46	CRITICAL: Essential for bioactivity
C-Terminus	Amidated ( )	Prevents ionization of C-term carboxyl

Sequence: Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-D-Ser-Phe-Ala-NH<sub>2</sub>

### Disulfide Connectivity (The Scaffold)

The folding pattern of

-Aga TK is homologous to

-Agatoxin IVB.[3] The four disulfide bridges constrain the peptide core, presenting the C-terminal tail (containing D-Ser46) to the calcium channel receptor site.

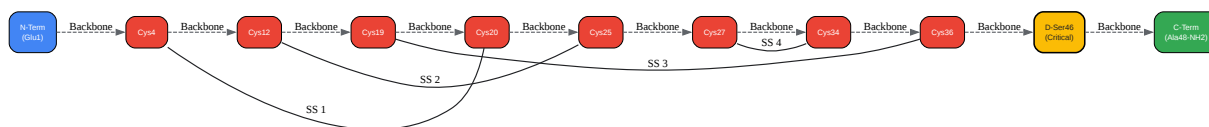
Connectivity Map:

- Cys4 — Cys20[2]
- Cys12 — Cys25[2]
- Cys19 — Cys36[2]
- Cys27 — Cys34[2]

“

*Technical Note: The Cys19–Cys36 and Cys27–Cys34 linkages differ from the canonical ICK motif found in other spider toxins, creating a unique "loop" topology that dictates specificity for P/Q-type channels over N-type.*

Visualization 1: Structural Connectivity Map This diagram illustrates the primary sequence flow and the specific disulfide bridging pattern required for bioactivity.



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Caption: Disulfide topology of

-Agatoxin TK. Note the critical D-Serine residue near the C-terminus.[1]

## Part 2: Synthesis and Folding Protocol

### Synthesizing

-Aga TK requires Fmoc solid-phase peptide synthesis (SPPS). The primary challenge is not the chain assembly, but the oxidative folding to achieve the correct disulfide isomer.

## Step-by-Step Synthesis Workflow

### Reagents Required:

- Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
- Amino Acids: Standard Fmoc-L-AA-OH, except for Fmoc-D-Ser(tBu)-OH at position 46.
- Coupling: HBTU/HOBt or DIC/Oxyma.
- Cleavage Cocktail: TFA/TIS/H<sub>2</sub>O/EDT (92.5:2.5:2.5:2.5).

### Protocol:

- Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).
- Chain Assembly: Perform sequential couplings.
  - Critical Step: At cycle 46, ensure the canister is loaded with Fmoc-D-Serine, not L-Serine. Label this explicitly to avoid automated errors.
- Cleavage: Incubate resin in Cleavage Cocktail for 3 hours. The Ethanedithiol (EDT) is vital to prevent re-attachment of protecting groups to the Tryptophan (Trp14) and Methionine (Met29/41) residues.
- Precipitation: Precipitate crude linear peptide in ice-cold diethyl ether. Centrifuge and dry.

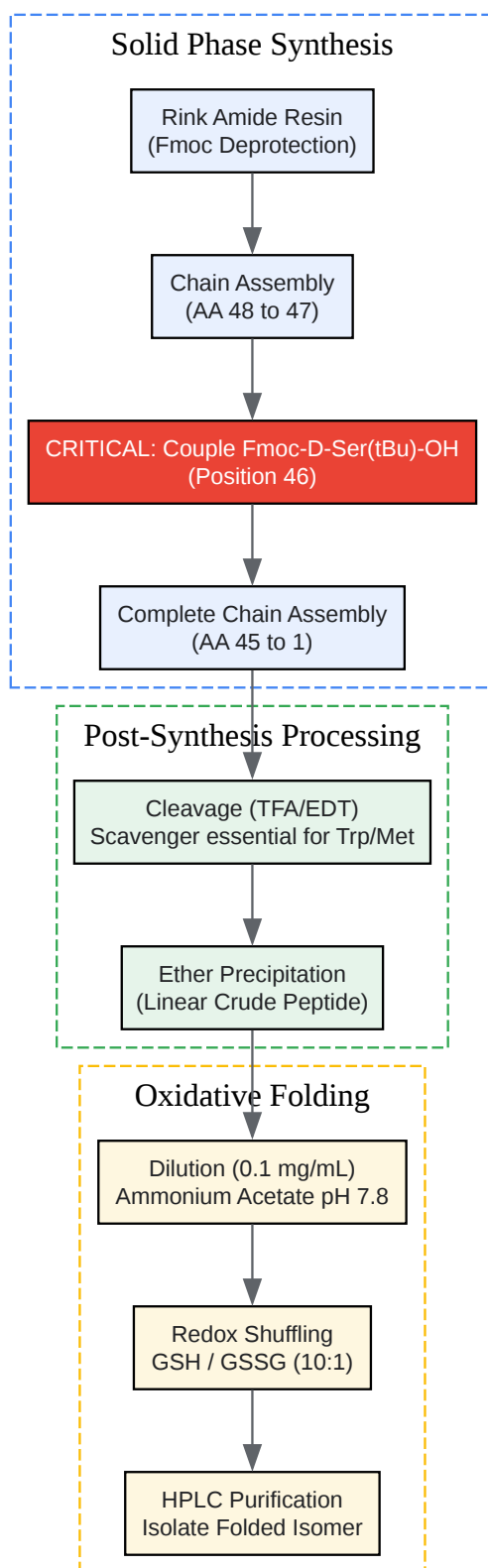
## Oxidative Refolding Strategy

The linear peptide is inactive. It must be folded in a redox buffer to allow thermodynamic shuffling of disulfide bonds.

- Buffer: 0.1 M Ammonium Acetate, pH 7.8.
- Redox Pair: 1 mM GSH (Reduced Glutathione) / 0.1 mM GSSG (Oxidized Glutathione).
- Concentration: 0.1 mg/mL (Dilute conditions prevent intermolecular aggregation).
- Duration: Stir at

for 24–48 hours. Monitoring by HPLC is required to observe the shift from the linear peak to the folded peak (which elutes earlier due to compactness).

Visualization 2: Synthesis & Folding Workflow A logical flow for producing bioactive toxin, emphasizing the D-Serine checkpoint.



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Caption: Workflow for

-Aga TK synthesis. The D-Serine incorporation is the primary quality control point.

## Part 3: Structural Pharmacology

-Aga TK is a "gating modifier," distinct from pore blockers like cadmium or small molecules.

### Mechanism of Action

The toxin binds to the extracellular S3-S4 loop of the Domain IV voltage-sensing segment on the Cav2.1 (

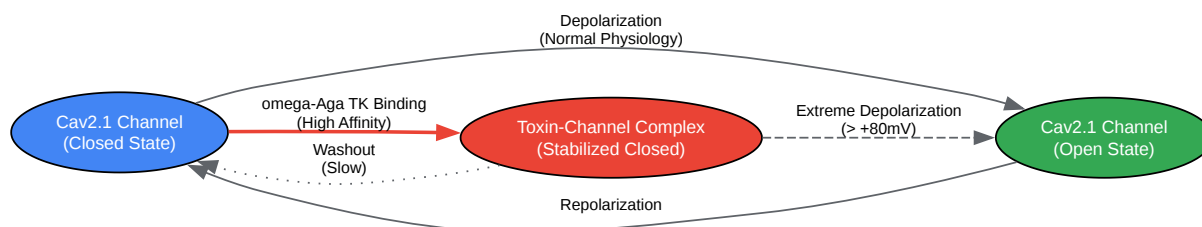
) subunit.

- **Binding:** The toxin anchors to the channel surface. The C-terminal tail (with D-Ser46) is crucial for high-affinity interaction.
- **Stabilization:** It stabilizes the voltage sensor in the "down" (closed) position.
- **Effect:** A much stronger depolarization is required to open the channel. In standard physiological ranges, the channel appears "blocked."

### Specificity and Kinetics

- **Target:** P-type (high affinity) and Q-type (moderate affinity) channels.<sup>[2]</sup>
- **Reversibility:** Unlike
  - Agatoxin IVA, which is often effectively irreversible,
  - Aga TK washout is faster, particularly in Q-type variants.
- **Voltage Dependence:** Strong depolarization (e.g., +80 mV pulses) can temporarily dislodge the toxin, relieving the block. This "relief of block" is a hallmark of gating modifiers.

Visualization 3: Gating Modification Mechanism Illustrating how the toxin shifts the energy landscape of the channel.



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Caption: Kinetic model of inhibition. The toxin traps the channel in the closed state, preventing activation at normal voltages.

## Part 4: Handling and Storage

To maintain scientific integrity, follow these handling protocols:

- Reconstitution: Dissolve lyophilized powder in distilled water. Do not use glass containers for dilute solutions (<10

M) as the peptide is highly basic (pI ~8.4) and will adsorb to negatively charged glass surfaces. Use polypropylene (Eppendorf) tubes.

- Aliquot: Store stock solutions (e.g., 100

M) at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can disrupt the disulfide scaffold.

- Oxidation: If the peptide loses activity, it may have formed incorrect disulfide isomers or aggregates. Re-verify via HPLC.

## References

- Kuwada, M., et al. (1994). "Omega-Agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons." [2] Molecular Pharmacology.

- MedChemExpress. "**Omega-Agatoxin TK** Product Information and Sequence Data." MedChemExpress.
- UniProt Consortium. "UniProtKB - P30288 (Omega-agatoxin-IVA/TK Family)." UniProt.[4][5][6][7][8][9]
- Teramoto, T., et al. (1995). "Two types of calcium channels sensitive to omega-agatoxin-TK in cultured rat hippocampal neurones." Neuropharmacology.
- Nishio, H., et al. (1993). "Solid-phase synthesis of omega-agatoxin IVA, a P-type calcium channel blocker." Biochemical and Biophysical Research Communications.

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## Sources

- 1. Omega-agatoxin-TK containing D-serine at position 46, but not synthetic omega-[L-Ser46]agatoxin-TK, exerts blockade of P-type calcium channels in cerebellar Purkinje neurons - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. Agatoxin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
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